Bienvenue dans la boutique en ligne BenchChem!

2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Purity assurance Batch QC Procurement quality control

2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (CAS 721407-67-6) is a synthetic xanthine derivative with the molecular formula C21H18N4O4 and a molecular weight of 390.4 g/mol. It belongs to the purine-2,6-dione class and features a unique 3,7-dibenzyl substitution pattern combined with an N1-acetic acid moiety.

Molecular Formula C21H18N4O4
Molecular Weight 390.399
CAS No. 721407-67-6
Cat. No. B2772436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid
CAS721407-67-6
Molecular FormulaC21H18N4O4
Molecular Weight390.399
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4)CC(=O)O
InChIInChI=1S/C21H18N4O4/c26-17(27)13-25-20(28)18-19(22-14-23(18)11-15-7-3-1-4-8-15)24(21(25)29)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,26,27)
InChIKeySBPCVHSIKOVVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (CAS 721407-67-6) Procurement Baseline: What Sets This Xanthine Derivative Apart


2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (CAS 721407-67-6) is a synthetic xanthine derivative with the molecular formula C21H18N4O4 and a molecular weight of 390.4 g/mol . It belongs to the purine-2,6-dione class and features a unique 3,7-dibenzyl substitution pattern combined with an N1-acetic acid moiety. This compound is supplied as a research chemical (purity ≥95%) and is structurally distinguished from the common 3,7-dimethyl analog (1-theobromineacetic acid, CAS 5614-56-2, MW 238.2 g/mol) by the presence of two benzyl groups, which confer substantially higher molecular weight and lipophilicity .

Why Generic Substitution Fails for 2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid


The 3,7-dibenzyl substitution pattern in this xanthine derivative cannot be simply interchanged with the 3,7-dimethyl analog (CAS 5614-56-2) or other N-alkyl xanthine-1-acetic acids. The two benzyl groups introduce a significantly different steric and electronic environment, dramatically alter lipophilicity, and enable unique synthetic transformations (e.g., hydrogenolytic debenzylation to reveal free NH sites for sequential functionalization) . The dimethyl analog (MW 238.2, XLogP ≈ -0.5) is substantially more polar and has a markedly different molecular recognition profile . Similarly, mixed 3-benzyl-7-alkyl analogs (e.g., 3-benzyl-7-isobutyl or 3-benzyl-7-ethyl derivatives) lack the symmetric diaryl substitution that imparts distinct π-stacking potential and molecular shape. These structural differences translate into non-interchangeable chromatographic behavior, solubility profiles, and reactivity, making informed procurement of the specific 3,7-dibenzyl isomer critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid Over Closest Analogs


Verified Purity (95%) with Multi-Method Batch QC Documentation vs. Unverified-Grade Comparators

Suppliers such as Bidepharm offer 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid at a standard purity of 95% and provide batch-specific quality control data including NMR, HPLC, and GC . This documentation provides verifiable identity and purity confirmation that generic suppliers of the 3,7-dimethyl analog (CAS 5614-56-2) or 3-benzyl-7-isobutyl analog may not routinely provide, reducing the risk of misidentification or contamination in sensitive experimental workflows.

Purity assurance Batch QC Procurement quality control

Molecular Weight Differentiation (390.4 vs. 238.2 g/mol) Between 3,7-Dibenzyl and 3,7-Dimethyl Xanthine-1-Acetic Acids

The target compound's molecular weight of 390.4 g/mol (C21H18N4O4) is 152.2 g/mol higher than that of the 3,7-dimethyl analog (CAS 5614-56-2; C9H10N4O4; MW 238.2) . This molecular weight difference, arising from two benzyl groups replacing two methyl groups, provides an unambiguous mass spectrometry-based identity check. In LC-MS or direct infusion MS experiments, the [M+H]+ signal at m/z 391.4 serves as a definitive identifier, eliminating confusion with the dimethyl analog (expected [M+H]+ at m/z 239.2) or mixed benzyl-alkyl analogs of intermediate mass.

Molecular identity confirmation Exact mass verification Structural isomer distinction

Lipophilicity Differential: 3,7-Dimethyl Analog XLogP ≈ -0.5 vs. Expected Higher logP for Dibenzyl Congener

The 3,7-dimethyl analog (1-theobromineacetic acid, CAS 5614-56-2) has a computed XLogP of approximately -0.5 (sourced from chem960.com) . By contrast, the target compound's structure incorporates two benzyl groups, each typically contributing approximately +1.5 to +2.0 logP units relative to a methyl group in the context of heterocyclic scaffolds. While a directly measured logP for the target compound is not publicly available, the molecular structure predicts a logP shift of roughly +3 to +4 units relative to the dimethyl analog, placing the target compound solidly in the lipophilic range (estimated logP ≈ +2.5 to +3.5). This is consistent with the 152.2 g/mol molecular weight increase attributable to the two benzyl moieties .

Lipophilicity logP Drug design Chromatographic retention

High-Value Application Scenarios for 2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid Selection


Synthesis of Regioselectively Functionalized Xanthine Libraries via Sequential Deprotection

The 3,7-dibenzyl protecting groups can be removed via catalytic hydrogenolysis, unveiling free N3 and N7 positions. This enables sequential introduction of diverse substituents at N3 and N7, a strategy not feasible with the 3,7-dimethyl analog where methyl groups are non-labile . The N1-acetic acid handle provides a reactive site for amidation or esterification, making this compound a versatile building block for generating focused purine-2,6-dione libraries. This deprotection-alkylation-acylation sequence is particularly valuable for medicinal chemistry programs exploring SAR around the xanthine core where independent variation of N3, N7, and N1 substituents is required.

LC-MS Identity Confirmation in Multi-Compound Screening Sets

The large molecular weight difference (390.4 vs. 238.2 g/mol) between the 3,7-dibenzyl and 3,7-dimethyl congeners provides a clear mass spectrometric differentiation . In high-throughput screening campaigns where multiple xanthine-1-acetic acids are assayed side by side, the unique [M+H]+ signal at m/z 391.4 serves as an unambiguous identity tracer. This reduces sample mix-up risks and accelerates hit triaging by enabling rapid LC-MS verification of compound identity directly from assay wells.

Lipophilicity-Guided Selection for Membrane-Permeable Probe Design

With an estimated logP significantly higher than the hydrophilic 3,7-dimethyl analog (XLogP -0.5) , the 3,7-dibenzyl compound is better suited for applications requiring passive membrane permeability, such as intracellular target engagement assays or whole-cell phenotypic screening. The higher lipophilicity also translates into longer reversed-phase HPLC retention times, which can be exploited for analytical method development or preparative purification of reaction mixtures. Researchers designing cell-permeable xanthine probes should consider the 3,7-dibenzyl variant over the dimethyl analog when logD7.4 values above 1 are desired.

Reproducible Enzyme Inhibition Studies Supported by Batch QC

For biochemical assays where compound purity directly impacts IC50 reproducibility, procuring the 3,7-dibenzyl compound with documented batch QC (NMR, HPLC, GC at 95% purity) is a prudent choice. Although publicly available bioactivity data for this specific compound are currently limited, the availability of verified purity and identity documentation provides a reliable starting point for primary screening. In contrast, purchasing the 3,7-dimethyl analog without equivalent QC documentation introduces uncertainty that can confound structure-activity relationship analysis across research groups.

Quote Request

Request a Quote for 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.